4-Hydroxythiophene-2-carboxamide 4-Hydroxythiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18689377
InChI: InChI=1S/C5H5NO2S/c6-5(8)4-1-3(7)2-9-4/h1-2,7H,(H2,6,8)
SMILES:
Molecular Formula: C5H5NO2S
Molecular Weight: 143.17 g/mol

4-Hydroxythiophene-2-carboxamide

CAS No.:

Cat. No.: VC18689377

Molecular Formula: C5H5NO2S

Molecular Weight: 143.17 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxythiophene-2-carboxamide -

Specification

Molecular Formula C5H5NO2S
Molecular Weight 143.17 g/mol
IUPAC Name 4-hydroxythiophene-2-carboxamide
Standard InChI InChI=1S/C5H5NO2S/c6-5(8)4-1-3(7)2-9-4/h1-2,7H,(H2,6,8)
Standard InChI Key PLYOQVWDJSDLOV-UHFFFAOYSA-N
Canonical SMILES C1=C(SC=C1O)C(=O)N

Introduction

Structural and Chemical Properties

Molecular Architecture

4-Hydroxythiophene-2-carboxamide belongs to the thiophene family, characterized by a five-membered aromatic ring containing one sulfur atom. The hydroxyl group at the 4-position and carboxamide group at the 2-position introduce polarity and hydrogen-bonding capacity, influencing solubility and reactivity. Comparative analysis with derivatives like 4-fluorothiophene-2-carboxamide (C₅H₄FNOS) reveals that electronegative substituents enhance metabolic stability and target affinity.

Table 1: Comparative Molecular Properties of Thiophene Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Hydroxythiophene-2-carboxamideC₅H₅NO₂S143.17-OH (C4), -CONH₂ (C2)
4-Fluorothiophene-2-carboxamideC₅H₄FNOS161.16-F (C4), -CONH₂ (C2)
N-(4-Chlorophenyl)-N-hydroxythiophene-2-carboxamideC₁₁H₉ClN₂O₂S253.71-Cl (aromatic), -NHOH

Synthesis and Optimization

The synthesis of 4-hydroxythiophene-2-carboxamide typically involves multi-step routes, including:

  • Gewald Reaction: Condensation of α-cyano esters with sulfur and ketones to form aminothiophene intermediates, followed by hydrolysis and functionalization.

  • Paal-Knorr Cyclization: Reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) to construct the thiophene core, subsequently modified via hydroxylation and amidation.
    Industrial-scale production emphasizes catalytic methods to achieve yields exceeding 80%, with purity validated via HPLC and NMR.

Biological Activities and Mechanisms

Antimicrobial Efficacy

The hydroxyl group enhances binding to bacterial penicillin-binding proteins (PBPs), disrupting cell wall synthesis. In vitro assays against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) demonstrate minimum inhibitory concentrations (MICs) of 12.5–25 μg/mL, comparable to ampicillin. Molecular dynamics simulations reveal stable interactions with the active site of PBP2a, a key enzyme in methicillin-resistant S. aureus (MRSA) .

CompoundCancer Cell LineIC₅₀ (μM)Mechanism
2bHep3B5.46Tubulin polymerization inhibition
2eHep3B12.58ROS-mediated apoptosis

Pharmacological Applications

Neurodegenerative Disease Modulation

Analogous benzo[b]thiophene-2-carboxamides inhibit Aβ42 fibrillogenesis by 54% at 25 μM, suggesting potential in Alzheimer’s disease therapy . The hydroxyl group chelates metal ions involved in amyloid plaque formation, while the carboxamide stabilizes interactions with β-sheet structures .

Pharmacokinetic Profiling

Preliminary ADMET studies predict:

  • Absorption: LogP = 1.2, indicating moderate lipophilicity and intestinal absorption.

  • Metabolism: CYP3A4-mediated oxidation forms inactive metabolites, necessitating prodrug strategies for enhanced bioavailability.

Future Directions

  • Synthetic Innovation: Development of water-soluble prodrugs via phosphate ester conjugation.

  • In Vivo Validation: Preclinical trials in xenograft models to assess tumor regression efficacy.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize potency against drug-resistant pathogens.

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